Rohitukin

描述

属性

CAS 编号 |

62653-92-3 |

|---|---|

分子式 |

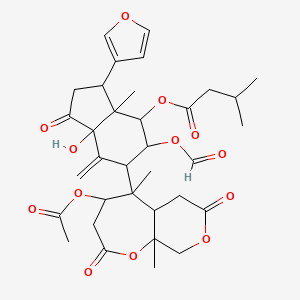

C34H42O13 |

分子量 |

658.7 g/mol |

IUPAC 名称 |

[6-(4-acetyloxy-5,9a-dimethyl-2,7-dioxo-4,5a,6,9-tetrahydro-3H-pyrano[3,4-b]oxepin-5-yl)-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C34H42O13/c1-17(2)10-26(39)46-30-29(44-16-35)28(18(3)34(41)23(37)11-21(33(30,34)7)20-8-9-42-14-20)32(6)22-12-25(38)43-15-31(22,5)47-27(40)13-24(32)45-19(4)36/h8-9,14,16-17,21-22,24,28-30,41H,3,10-13,15H2,1-2,4-7H3 |

InChI 键 |

BGIQNWKPRGQOMD-QRUKZMRSSA-N |

SMILES |

CC(C)CC(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C5CC(=O)OCC5(OC(=O)CC4OC(=O)C)C)C)OC=O |

规范 SMILES |

CC(C)CC(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C5CC(=O)OCC5(OC(=O)CC4OC(=O)C)C)C)OC=O |

外观 |

Solid powder |

其他CAS编号 |

62653-92-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rohitukin; |

产品来源 |

United States |

科学研究应用

Anticancer Activity

Rohitukin has been extensively studied for its anticancer properties, primarily through its action as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression.

Clinical Applications

- Flavopiridol : A semi-synthetic derivative of this compound, flavopiridol has been approved for treating chronic lymphocytic leukemia and is recognized for its potent cytotoxic activity against various cancer cell lines .

- P-276-00 : Another derivative currently undergoing clinical trials shows promising results in selectively inhibiting CDK4/D1 and CDK9/T1 .

Anti-Adipogenic Properties

This compound has demonstrated potential as an anti-adipogenic agent, which could be beneficial in treating obesity-related disorders.

Phytotoxic Effects

Research has also explored the phytotoxic effects of this compound on plants, particularly its impact on photosynthesis.

Impact on Photosynthesis

- Disruption of Photosystem II : this compound exposure has been shown to inhibit photosystem II activity in Arabidopsis thaliana, leading to decreased chlorophyll content and increased reactive oxygen species (ROS) generation .

- Antioxidant Response : The application of this compound induces the expression of antioxidant enzymes such as ascorbate peroxidase (APX), superoxide dismutase (SOD), and peroxidase (POD), which are crucial for mitigating oxidative stress in plants .

Veterinary Applications

The potential use of this compound extends beyond human medicine into veterinary science. Its ability to inhibit CDKs suggests possible applications in treating proliferative diseases in animals .

Data Summary Table

Case Studies

- Lung Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in A549 lung cancer cells through the MAPK pathway, suggesting a novel mechanism for anticancer activity .

- Adipogenesis Inhibition : Research showed that this compound significantly reduced adipocyte differentiation markers in 3T3-L1 cells, confirming its role as an anti-adipogenic agent .

相似化合物的比较

Detailed Introduction of Rohitukin

Chemical Structure and Properties

This compound is chemically defined as 5,7-Dihydroxy-8-[(3R,4S)-3-hydroxy-1-methyl-4-piperidinyl)-2-methyl-4H-chromen-4-one (C₁₆H₁₉NO₅; molecular weight: 305.32 g/mol). It is isolated from plants such as Dysoxylum binectariferum and Aphanamixis polystachya .

Pharmacological Significance

Its synthetic derivative, flavopiridol, inhibits cyclin-dependent kinases (CDKs), highlighting its therapeutic promise .

Analytical Characterization

A validated LC-MS/MS method enables precise quantification of this compound in biological matrices, with a linear range of 0.25–1000 ng/mL, sensitivity (LLOQ: 0.25 ng/mL), and high accuracy (94.02–105.98%) .

Structural Analogues

Prieurianin (5)

- Source : Isolated from Turraea obtusifolia (Meliaceae).

- Structure: A limonoid with a distinct epoxy moiety absent in this compound.

- Bioactivity: Exhibits superior insecticidal activity by antagonizing 20-hydroxyecdysone in Drosophila melanogaster cells (EC₅₀: 0.1 µM vs. This compound’s EC₅₀: 10 µM) .

- Therapeutic Potential: Limited clinical exploration compared to this compound derivatives.

Rohituka Series (Rohituka-3, -5, -7, -14, -15)

- Source : Derived from Aphanamixis polystachya.

- Structure : A,B-cis chromones with variations in hydroxylation patterns.

- Bioactivity : Generally lower anti-proliferative and insecticidal activities compared to this compound and Prieurianin .

Dregeanin Derivatives (e.g., Dregeana-1 to -5)

Functional and Pharmacological Comparison

Table 1: Comparative Analysis of this compound and Analogues

Mechanistic and Clinical Insights

- This compound : Demonstrates 84% oral bioavailability in mice, with robust plasma protein binding (>90%) and metabolic stability in human liver microsomes .

- Prieurianin: Acts via non-cytotoxic anti-feedant mechanisms in Helicoverpa armigera larvae, reducing food intake by 70% at 100 ppm .

- Flavopiridol : A semi-synthetic this compound derivative, shows potent CDK inhibition (IC₅₀: 1–10 nM), underscoring structural optimization’s impact on efficacy .

准备方法

Botanical Sources and Extraction Protocols

Plant Material Selection

Rohitukine is primarily isolated from species within the Dysoxylum genus, notably Dysoxylum gotadhora and Dysoxylum binectariferum. These plants accumulate the alkaloid in specific tissues, necessitating tailored extraction strategies:

- Leaf Extraction (D. gotadhora) : Fresh leaves are shade-dried, powdered, and subjected to triple ethanol (50% v/v) extraction via sonication at 45°C. This method maximizes alkaloid solubility while minimizing thermal degradation.

- Stem Bark Extraction (D. binectariferum) : Air-dried stem bark is powdered and exhaustively extracted with ethanol, followed by sequential fractionation using solvents of increasing polarity (n-hexane, chloroform, n-butanol). The chloroform fraction typically yields the highest rohitukine concentration due to its intermediate polarity aligning with the compound’s hydrophobic chromone backbone.

Table 1: Comparative Extraction Efficiency Across Plant Tissues

| Plant Species | Tissue Used | Solvent System | Extraction Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| D. gotadhora | Leaves | 50% Ethanol | Sonication (45°C) | 1.2 | |

| D. binectariferum | Stem Bark | Ethanol | Maceration | 1.0 |

Solvent Optimization and Sonication

Ethanol-water mixtures (50–75% v/v) are preferred for their ability to solubilize rohitukine’s polar hydroxyl groups while penetrating plant matrices. Sonication enhances extraction efficiency by disrupting cell walls through cavitation, reducing processing time from days to hours. For instance, a 1-hour sonication cycle at 45°C achieves comparable yields to 24-hour maceration.

Purification and Isolation Techniques

Acid-Base Fractionation

Crude extracts are subjected to acid-base partitioning to isolate alkaloids. Adjusting the pH to 3–4 with hydrochloric acid protonates rohitukine, facilitating its separation into the aqueous phase. Subsequent basification (pH 9–10) with ammonium hydroxide precipitates the alkaloid, which is then extracted with chloroform. This step removes non-alkaloidal contaminants, such as terpenoids and flavonoids.

Column Chromatography

Silica gel (60–120 mesh) column chromatography is the cornerstone of rohitukine purification. Elution with chloroform-methanol gradients (95:5 to 85:15 v/v) separates rohitukine from structurally similar compounds. For example, D. binectariferum chloroform fractions eluted with 90:10 chloroform-methanol yield rohitukine at Rf 0.42 (TLC, silica gel G).

Table 2: Chromatographic Conditions for Rohitukine Isolation

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with C18 columns and isocratic elution (methanol-water or acetonitrile-water). For instance, a 75:25 methanol-water mobile phase at 1.0 mL/min resolves rohitukine at 254 nm with >99% purity. UV detection at 254 nm targets the chromone moiety’s conjugated π-system, ensuring specificity.

Synthetic Modification and Derivative Synthesis

Sulfonylation of Rohitukine

To enhance bioavailability, rohitukine’s hydroxyl groups are functionalized via sulfonylation. Reacting rohitukine with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in pyridine-triethylamine (6:2) at 40°C for 4 hours yields sulfonyl derivatives. These derivatives exhibit improved solubility and kinase inhibition activity.

Table 3: Representative Sulfonyl Derivatives of Rohitukine

| Derivative | Substituent | Yield (%) | Biological Activity |

|---|---|---|---|

| K1 | 4-Nitrobenzenesulfonyl | 81 | Enhanced CDK inhibition |

| K4 | 4-Chlorobenzenesulfonyl | 68 | Anti-leishmanial activity |

Characterization of Derivatives

Nuclear magnetic resonance (NMR) spectroscopy confirms derivative structures. For example, the 1H-NMR spectrum of derivative K2 shows characteristic aromatic protons at δ 8.19 (d, J=9.2 Hz) and a methyl singlet at δ 2.54 (s). Mass spectrometry (MS) further validates molecular weights, with [M+H]+ peaks matching theoretical values (e.g., m/z 490 for K1).

Analytical Validation and Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples HPLC separation with electrospray ionization (ESI) for precise quantification. A typical method uses a C18 column, 0.1% formic acid in water-acetonitrile, and positive ion mode. Rohitukine’s [M+H]+ ion at m/z 306.3 confirms identity, while peak area integration quantifies concentration against external standards.

Purity Assessment

Purity is assessed via diode array detection (DAD) during HPLC, ensuring spectral homogeneity. A purity factor >99.5% requires identical UV spectra (200–400 nm) across the peak. For example, rohitukine isolated from D. gotadhora exhibits λmax at 254 and 290 nm, consistent with its chromone and piperidine moieties.

Challenges and Optimization Strategies

Low Natural Abundance

Rohitukine constitutes only 1–1.2% of plant dry weight, necessitating large biomass inputs. Biotechnological approaches, such as cell suspension cultures of Dysoxylum species, are being explored to enhance yield. Elicitation with methyl jasmonate (100 µM) increases rohitukine production by 2.3-fold in D. binectariferum callus cultures.

Solvent Recovery and Environmental Impact

Ethanol and chloroform usage poses sustainability challenges. Closed-loop solvent recovery systems reduce waste, while switchable hydrophilicity solvents (SHS) offer greener alternatives. For instance, cyclopentylmethyl ether (CPME) achieves comparable extraction efficiency to chloroform with lower toxicity.

常见问题

Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

- Methodology : Publish in preprint servers (e.g., bioRxiv) with detailed supplementary materials. Use ARRIVE guidelines for animal studies to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。